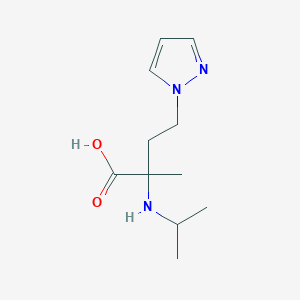
(2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring both an amino group and a phenylethyl group, makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpentanoic acid and 1-phenylethylamine.
Amidation Reaction: The carboxylic acid group of 3-methylpentanoic acid is converted to an amide using 1-phenylethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography, to obtain the desired (2s,3s) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and biocatalysis are potential methods for large-scale production.
化学反応の分析
Types of Reactions
(2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
(2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of (2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
(2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)butanamide: Similar structure but with a shorter carbon chain.
(2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)hexanamide: Similar structure but with a longer carbon chain.
(2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)propanamide: Similar structure but with an even shorter carbon chain.
Uniqueness
(2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamide stands out due to its specific carbon chain length, which influences its physical and chemical properties, such as solubility, reactivity, and binding affinity. This makes it particularly suitable for certain applications where other similar compounds may not perform as effectively.
特性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
(2S,3S)-2-amino-3-methyl-N-(1-phenylethyl)pentanamide |
InChI |
InChI=1S/C14H22N2O/c1-4-10(2)13(15)14(17)16-11(3)12-8-6-5-7-9-12/h5-11,13H,4,15H2,1-3H3,(H,16,17)/t10-,11?,13-/m0/s1 |
InChIキー |
NYJBZGDIBRHACS-BJEKPXQXSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NC(C)C1=CC=CC=C1)N |
正規SMILES |
CCC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13641286.png)
